molecular formula C12H15Cl2N3O B2997275 (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride CAS No. 2195876-97-0

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B2997275
CAS No.: 2195876-97-0
M. Wt: 288.17
InChI Key: MFERHQVNNDFHSG-UHFFFAOYSA-N
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Description

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride is a pyrimidine-based organic compound featuring a 4-methoxyphenyl substituent at the 6-position of the pyrimidine ring and a primary amine group (-CH2NH2) at the 4-position. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are often utilized as building blocks in drug discovery due to their ability to interact with biological targets such as kinases or receptors .

Properties

IUPAC Name

[6-(4-methoxyphenyl)pyrimidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.2ClH/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12;;/h2-6,8H,7,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFERHQVNNDFHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrimidine derivative with a boronic acid derivative of 4-methoxyphenyl under palladium-catalyzed conditions. The resulting intermediate is then further reacted with an amine source to introduce the amine group, followed by acidification to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters such as temperature, pressure, and reagent concentrations is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Alkylated, amino-substituted, or hydroxyl-substituted pyrimidines.

Scientific Research Applications

“(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride” applications in biology and medicine:

This compound can be employed as a probe in biological studies to explore molecular interactions and cellular processes. Additionally, it shows potential in medicine.

Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis (M.tb) . Compounds 11–21 were synthesized from substituted 4-phenyl-1H-pyrazol-5-amines (8a–8k ) through condensation with 3-oxo-3-phenylpropanoate, yielding 3-phenyl-substituted 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones (9a–9k ) . Pyrimidinones (9a–9k ) were converted to 7-chlorides (10a–10k ) using POCl3 and tetramethylammonium chloride; the 7-chlorides (10a–10k ) then reacted with 2-pyridinemethanamine to produce compounds 11–21 .

EEDi-5285 Inhibitors
Preclinical studies have demonstrated that EED inhibitors like EED226 (4), A-395 (5), and BR-001 (6) exhibit strong antitumor activity in EZH2 mutant lymphoma . Installation of a 4-fluoro substituent on the phenyl group of 21 resulted in 24 , which is slightly more potent than 21 in binding to EED (IC 50 = 0.4 nM vs 0.7 nM) but is 2–3 times less potent than 21 in inhibition of KARPAS422 cell growth .

A series of compounds were synthesized to improve compound solubility, where the phenyl group in 21 was replaced with a pyridine . Compound 26 , with a 2-methyl-3-pyridine group, is half as potent as 21 in binding to EED and inhibiting KARPAS422 cell growth. Compound 27 , with a 4-methyl-3-pyridine group, is slightly more potent than 21 in binding to EED and inhibiting KARPAS422 cell growth. Compound 28 , with a 4-cyclopropyl-3-pyridine substituent, is 3–4 times more potent than 21 in binding to EED and inhibiting KARPAS422 cell growth .

Mechanism of Action

The mechanism by which (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound provides an electron-donating effect, which could enhance π-π stacking interactions in biological systems compared to electron-withdrawing groups like trifluoromethyl or chloro .
  • Phenyl and pyridinyl substituents (e.g., in CAS 1590398-46-1) introduce aromaticity but differ in polarity and hydrogen-bonding capacity .

Amine Position and Salt Form :

  • The primary amine at the pyrimidine’s 4-position (target) contrasts with methylated amines (e.g., [(2-isopropylpyrimidin-4-yl)methyl]methylamine) or secondary amines in piperidine-linked derivatives. The dihydrochloride salt improves aqueous solubility, critical for in vivo applications .

Heterocyclic Variations :

  • Compounds with imidazole (e.g., {[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride) or pyrazole cores exhibit distinct electronic profiles and binding modes compared to pyrimidine-based analogs .

Research and Application Insights

  • Drug Discovery : Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., JAK or EGFR inhibitors). The 4-methoxyphenyl group could modulate selectivity for specific kinase domains .
  • Solubility vs. Bioavailability: Dihydrochloride salts (e.g., target compound) balance solubility and membrane permeability, whereas free bases or mono-salts may prioritize one property over the other .
  • Synthetic Utility : These compounds serve as intermediates in multi-step syntheses, exemplified by their inclusion in building-block catalogs (e.g., Enamine Ltd, Kishida Chemical) .

Biological Activity

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15Cl2N3O
  • Molecular Weight : 286.17 g/mol

Pyrimidine derivatives, including the compound , often exhibit their biological activity through the inhibition of specific enzymes and pathways:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown a strong affinity for DHFR, leading to reduced synthesis of tetrahydrofolate, which is critical for DNA and RNA synthesis. This action can result in the death of rapidly dividing cells, such as cancer cells.
  • Kinase Inhibition : Compounds within this class may also target various kinases, which are crucial in signaling pathways that regulate cell growth and proliferation.

Anticancer Activity

Research indicates that pyrimidine derivatives possess notable anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that certain pyrimidine derivatives effectively inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been shown to reduce cell viability significantly in breast and lung cancer models .
CompoundCell LineIC50 (µM)
AMCF-75.0
BA5493.5
CHeLa4.2

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Some studies report effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. The compound exhibited enhanced potency against various cancer cell lines when specific substituents were introduced .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of pyrimidine derivatives, revealing that the presence of methoxy groups increased activity against certain bacterial strains. The compound's structure was correlated with its bioactivity, emphasizing the importance of substituent positioning on efficacy .

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